molecular formula C20H18N2O5S B2522614 Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate CAS No. 476326-48-4

Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2522614
CAS No.: 476326-48-4
M. Wt: 398.43
InChI Key: MEDGMDSEKRCBBA-UHFFFAOYSA-N
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Description

Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Biochemical Analysis

Biochemical Properties

Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection . The nature of these interactions involves binding to the active sites of the enzymes, leading to inhibition or activation of their catalytic functions.

Cellular Effects

This compound has been observed to influence various cellular processes. In cancer cells, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, it modulates cellular metabolism by enhancing the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby increasing ATP production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, such as cyclooxygenase and lipoxygenase, through hydrogen bonding and hydrophobic interactions . It also interacts with transcription factors, such as nuclear factor-kappa B (NF-κB), inhibiting their activation and subsequent gene expression . Additionally, it induces changes in gene expression by modulating the activity of histone deacetylases, leading to altered chromatin structure and transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. This compound exhibits stability under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, prolonged administration of this compound has demonstrated consistent anti-inflammatory and antioxidant effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, and exceeding this threshold can lead to toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion through urine . The compound also affects metabolic flux by enhancing the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, leading to increased production of ATP .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by organic anion transporters and is distributed to various tissues, including the liver, kidneys, and brain . It accumulates in these tissues, where it exerts its biological effects . The binding to plasma proteins, such as albumin, also influences its distribution and bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress responses and energy metabolism . The presence of targeting signals, such as mitochondrial targeting sequences, directs its localization to specific compartments . Post-translational modifications, such as phosphorylation, also influence its subcellular distribution and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate typically involves a multi-step process. The starting materials include 3,4-dimethoxyphenylamine, thiazole-2-carboxylic acid, and methyl 4-aminobenzoate. The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving 3,4-dimethoxyphenylamine and thiazole-2-carboxylic acid under acidic conditions. This intermediate is then coupled with methyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group enhances its potential as an anticancer agent, while the thiazole ring contributes to its antimicrobial properties .

Properties

IUPAC Name

methyl 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-25-16-9-8-14(10-17(16)26-2)15-11-28-20(21-15)22-18(23)12-4-6-13(7-5-12)19(24)27-3/h4-11H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDGMDSEKRCBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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